molecular formula C3H3F6NO B1273110 2-Aminohexafluoropropan-2-ol CAS No. 31253-34-6

2-Aminohexafluoropropan-2-ol

Cat. No. B1273110
CAS RN: 31253-34-6
M. Wt: 183.05 g/mol
InChI Key: KENSSLIXPGVLRV-UHFFFAOYSA-N
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Description

2-Aminohexafluoropropan-2-ol is a fluorinated compound that is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple fluorine atoms can significantly alter the physical and chemical properties of a molecule, often leading to increased stability and bioactivity. While the provided papers do not directly discuss 2-Aminohexafluoropropan-2-ol, they do provide insights into the synthesis, structure, and reactivity of related fluorinated compounds, which can be informative for understanding 2-Aminohexafluoropropan-2-ol.

Synthesis Analysis

The synthesis of fluorinated compounds can be challenging due to the reactivity of fluorine. However, several methods have been developed to incorporate fluorine atoms into organic molecules. For example, the paper titled "Efficient synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol via a Dakin–West reaction followed by enantioselective reduction" describes a chromatography-free asymmetric synthesis of a trifluorinated amino alcohol, which could be a close relative to 2-Aminohexafluoropropan-2-ol. This synthesis involves a modified Dakin–West reaction and an asymmetric hydrogenation or enzymatic reduction, highlighting the potential synthetic routes that could be adapted for the synthesis of 2-Aminohexafluoropropan-2-ol.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often unique due to the strong electronegativity of fluorine. In the paper "The difluoromethylenephosphonate moiety as a phosphate mimic: X-ray structure of 2-amino-1,1-difluoroethylphosphonic acid" , the X-ray crystal structure of a difluorinated amino phosphonic acid is discussed, providing insights into the bond angles and mimicry of phosphate by phosphonates. This information can be extrapolated to understand the potential molecular geometry and electronic structure of 2-Aminohexafluoropropan-2-ol.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, often with unique selectivity and reactivity due to the influence of fluorine atoms. The paper "Regioselective Synthesis of Stable 2-(Trifluoromethyl)-2,3-dihydro-1H-pyrrol-2-ols and Derived Fluorinated Heterocycles" discusses the regioselective reactions of trifluoromethylated compounds to produce fluorinated heterocycles. These reactions could be relevant to the chemical reactivity of 2-Aminohexafluoropropan-2-ol, suggesting pathways for its transformation into other valuable fluorinated structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are significantly influenced by the presence of fluorine atoms. For instance, amino acid hexafluorosilicates are discussed in the paper "Amino acid hexafluorosilicates – an overview" , where the hydrogen bonding and disorder in crystal structures are analyzed. This paper provides a perspective on how fluorine atoms can affect the hydrogen bonding patterns and stability of a compound, which is relevant for understanding the properties of 2-Aminohexafluoropropan-2-ol.

Scientific Research Applications

Application Summary

The presence of the amino group (NH2) allows for the formation of bonds with other molecules, potentially leading to novel drugs. Additionally, the incorporation of fluorine atoms (F) can influence a molecule’s properties, such as increasing its metabolic stability or improving its ability to interact with biological targets.

Methods of Application

While there is no published research on the use of 2-Aminohexafluoropropan-2-ol in specific drugs yet, its structure suggests potential for further exploration. The methods of application would likely involve chemical reactions to form bonds with other molecules, taking advantage of the amino group and the fluorine atoms.

Results or Outcomes

As there is no published research on the use of 2-Aminohexafluoropropan-2-ol in specific drugs yet, there are no results or outcomes to report at this time.

Synthesis of Ethers of Hydroxypyridines

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Application Summary

2-Aminohexafluoropropan-2-ol can be used in the synthesis of ethers of hydroxypyridines via diazotization of aminopyridines and aminoquinolines under acid-free conditions . These ethers often exhibit biological activity and are currently explored as promising 19 F MRI contrast agents .

Methods of Application

The method involves diazotization of aminopyridines and aminoquinolines with t-BuONO in hexafluoropropan-2-ol in the absence of acids or other initiators . This reaction provides a general route toward 2-, 3-, and 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridines .

Results or Outcomes

The results showed that this method is a more general route that allows accessing fluoroalkoxylated heterocycles .

Self-Assembly of Aromatic Dipeptides

Specific Scientific Field

This application is in the field of Biochemistry .

Application Summary

2-Aminohexafluoropropan-2-ol can induce self-assembly of an aromatic dipeptide, namely Tyr–Phe (YF), with different morphologies . These self-assembled structures have potential applications as biomaterials .

Methods of Application

The method involves incubating YF in neat 2-Aminohexafluoropropan-2-ol and observing the self-assembled structures at different time intervals .

Results or Outcomes

The results showed that 2-Aminohexafluoropropan-2-ol can produce self-assembled structures with different morphologies during solvent evaporation . The self-assembled structures derived from 2-Aminohexafluoropropan-2-ol solution are more highly ordered and crystalline in nature than those derived from other solvents .

Organic Synthesis

2-Aminohexafluoropropan-2-ol is a specialty solvent for organic synthesis, particularly for reactions involving oxidations and strong electrophiles .

Application Summary

For example, 2-Aminohexafluoropropan-2-ol enhances the reactivity of hydrogen peroxide as applied to Baeyer-Villiger oxidation of cyclic ketones .

Methods of Application

The method involves using 2-Aminohexafluoropropan-2-ol as a solvent in the Baeyer-Villiger oxidation of cyclic ketones with hydrogen peroxide .

Results or Outcomes

The results showed that 2-Aminohexafluoropropan-2-ol enhances the reactivity of hydrogen peroxide, making it a useful solvent for this type of reaction .

Proteomics Research

2-Aminohexafluoropropan-2-ol is used in proteomics research .

Application Summary

Proteomics is the large-scale study of proteins, particularly their structures and functions. 2-Aminohexafluoropropan-2-ol can be used in various proteomics research applications .

Methods of Application

The specific methods of application in proteomics research would depend on the particular experiment or study being conducted .

Results or Outcomes

As 2-Aminohexafluoropropan-2-ol is used as a biochemical in proteomics research, the results or outcomes would vary depending on the specific research study .

Safety And Hazards

2-Aminohexafluoropropan-2-ol is classified as a skin irritant (Category 2), an eye irritant (Category 2), and a specific target organ toxicant following single exposure (Category 3) . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F6NO/c4-2(5,6)1(10,11)3(7,8)9/h11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENSSLIXPGVLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382093
Record name 2-Aminohexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminohexafluoropropan-2-ol

CAS RN

31253-34-6
Record name 2-Aminohexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminohexafluoroisopropanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Kreutz, MS Clifton, WM Henderson, MG Smeltz… - Toxics, 2023 - mdpi.com
… Values ranged from a minimum f up of 0.004 for 1,6-dibromododecafluorohexane (DTXSID20335129) to 1 for 2-aminohexafluoropropan-2-ol (DTXSID80382093), with the 25th …
Number of citations: 2 www.mdpi.com
R Daily, D Minakata - Environmental Science: Water Research & …, 2022 - pubs.rsc.org
Advanced reduction processes (ARPs) that generate reactive electrons in homogeneous solution and heterogeneous electrochemical or catalytic processes are effective in degrading …
Number of citations: 6 pubs.rsc.org
AJ Green, L Truong, P Thunga, C Leong, M Hancock… - bioRxiv, 2023 - biorxiv.org
Zebrafish have become an essential tool in screening for developmental neurotoxic chemicals and their molecular targets. The success of zebrafish as a screening model is partially …
Number of citations: 5 www.biorxiv.org

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